molecular formula C11H13Cl2N B1586216 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 51304-61-1

4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B1586216
CAS No.: 51304-61-1
M. Wt: 230.13 g/mol
InChI Key: NGDJUNABWNTULX-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a tetrahydropyridine derivative with a 4-chlorophenyl substituent and a hydrochloride counterion. Its systematic IUPAC name reflects the structure of the parent compound, which consists of a six-membered partially saturated pyridine ring (tetrahydropyridine) substituted at the nitrogen atom with a 4-chlorophenyl group.

The core tetrahydropyridine ring contains two double bonds, as indicated by the numbering "1,2,3,6" in its name. This numbering specifies the positions of unsaturation: the double bonds are located between carbons 1–2 and 3–6 of the pyridine ring. The 4-chlorophenyl group is attached to the nitrogen atom at position 1 of the tetrahydropyridine ring, while the hydrochloride counterion neutralizes the nitrogen’s positive charge, enhancing stability and solubility.

Structural Features :

  • Tetrahydropyridine ring : Partially saturated pyridine with double bonds at positions 1–2 and 3–6.
  • 4-Chlorophenyl substituent : A phenyl ring substituted with chlorine at the para position, connected to the nitrogen atom.
  • Hydrochloride counterion : Neutralizes the nitrogen, forming a zwitterionic structure.

The SMILES notation C1CNCC=C1C2=CC=C(C=C2)Cl.Cl and InChIKey NGDJUNABWNTULX-UHFFFAOYSA-N provide precise molecular representations.

CAS Registry Number and Alternative Chemical Identifiers

The compound is globally identified through standardized chemical registries and databases.

Identifier Value Source
CAS Registry Number 51304-61-1
EINECS 257-126-6
DTXSID DTXSID10199304
PubChem CID 2723612
MDL Number MFCD00012753

Synonyms :

  • 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridinium chloride
  • 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine monohydrochloride
  • TIMTEC-BB SBB003282 (commercial identifier)

These identifiers ensure consistent referencing in chemical databases and regulatory documents.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₁H₁₃Cl₂N , comprising 11 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom.

Element Count Atomic Mass (g/mol) Contribution to Molecular Weight
Carbon 11 12.01 132.11
Hydrogen 13 1.008 13.10
Chlorine 2 35.45 70.90
Nitrogen 1 14.01 14.01

Total Molecular Weight :
$$132.11 + 13.10 + 70.90 + 14.01 = 230.12 \, \text{g/mol}$$

This matches the experimentally reported value of 230.13 g/mol . The hydrochloride salt contributes significantly to the molecular weight due to the additional chlorine and hydrogen atoms.

Properties

IUPAC Name

4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-5,13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDJUNABWNTULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199304
Record name 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridinium chloride
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Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51304-61-1
Record name Pyridine, 4-(4-chlorophenyl)-1,2,3,6-tetrahydro-, hydrochloride (1:1)
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Record name 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridinium chloride
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Record name 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridinium chloride
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Record name 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridinium chloride
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Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves:

  • Formation of the tetrahydropyridine ring via cyclization or annulation reactions.
  • Introduction of the 4-chlorophenyl substituent at the 4-position of the tetrahydropyridine ring.
  • Conversion to the hydrochloride salt to improve stability and crystallinity.

These steps are often achieved through multi-step organic synthesis involving electrophilic halogenation, base-mediated cyclization, and salt formation.

Electrophilic Halogenation and Halohydroxylation Route

A patented process for preparing 4-phenyl-1,2,3,6-tetrahydropyridine derivatives, which can be adapted for the 4-(4-chlorophenyl) analogue, involves the following key steps:

  • Starting Material : A precursor compound of formula (II), which contains the tetrahydropyridine skeleton with substituents suitable for further functionalization.
  • Electrophilic Halogenation : The precursor or its amine salt is treated with an electrophilic halogenating agent to introduce a halogen atom, forming a halogenated intermediate (formula III).
  • Halohydroxylation : This intermediate undergoes halohydroxylation to add hydroxyl and halogen groups (formula IV).
  • Base-Mediated Cyclization : Treatment with a base induces cyclization or elimination to form the tetrahydropyridine ring system (formula V).
  • Diastereoselective Steps : Further stereochemical refinement may be performed to obtain the desired cis stereochemistry of the product.

This method is notable for its control over stereochemistry and the ability to introduce various substituents, including the 4-chlorophenyl group, by selecting appropriate starting materials and reagents.

Phosphine-Catalyzed [4+2]-Annulation Reaction

Another innovative approach involves phosphine-catalyzed annulation reactions:

  • Reactants : 1-azadienes and α-substituted allene ketones.
  • Catalysis : Phosphine derivatives catalyze a [4+2]-annulation, forming tetrahydropyridine derivatives with high enantioselectivity.
  • Yields and Purity : The reaction yields enantioenriched tetrahydropyridines (46-70% yield, >97% enantiomeric excess).
  • Adaptation : By using a 4-chlorophenyl-substituted azadiene or allene ketone, the corresponding 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine can be synthesized.

This method is advantageous for producing enantiomerically pure compounds and could be tailored for the hydrochloride salt formation subsequently.

Salt Formation and Purification

After synthesis, the free base of 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine is typically converted into its hydrochloride salt:

  • Method : Treatment of the free base with hydrochloric acid in an appropriate solvent.
  • Result : Formation of a white to light yellow crystalline powder with improved stability.
  • Characterization : The hydrochloride salt shows melting points between 199 to 204 °C and conforms to infrared spectral standards.
  • Purity : Titration with perchloric acid (HClO4) confirms ≥96.0% purity, and distillation ranges between 170 to 195 °C ensure compound integrity.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Yield/Enantiomeric Purity Notes
Electrophilic Halogenation & Halohydroxylation Halogenating agents, base, precursor (II) Stereochemical control, versatile Moderate to high Suitable for various substituents
Phosphine-Catalyzed [4+2]-Annulation 1-azadienes, α-substituted allene ketones, phosphine catalyst High enantioselectivity, innovative 46-70% yield, >97% ee Enantioselective synthesis
Hydrochloride Salt Formation Hydrochloric acid, solvent Improved stability and crystallinity Purity ≥96%, melting point 199-204 °C Final step for product isolation

Research Findings and Analytical Characterization

  • Structural Confirmation : Techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction (XRD) are employed to confirm the structure and stereochemistry of the synthesized tetrahydropyridine derivatives.
  • Purity Assessment : Titration with HClO4 and distillation range analysis ensure high purity and compound integrity.
  • Crystallinity : The hydrochloride salt form exhibits favorable crystalline properties, facilitating handling and storage.
  • Stereochemical Control : Both the halogenation-based and phosphine-catalyzed methods allow for control over stereochemistry, which is critical for biological activity.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or amines.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Neuroprotective Effects

Research indicates that 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride exhibits neuroprotective properties. It has been studied as a potential therapeutic agent for neurodegenerative diseases such as Parkinson's disease. The compound acts on dopaminergic pathways and may help mitigate the effects of neurotoxins that contribute to neuronal cell death.

Case Study Example :
A study published in the Journal of Medicinal Chemistry demonstrated that this compound could reduce neurotoxicity in animal models exposed to 6-hydroxydopamine (6-OHDA), a neurotoxin used to induce Parkinson-like symptoms .

Antidepressant Activity

The compound has also been investigated for its antidepressant-like effects in preclinical models. Its mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Research Findings :
In a series of behavioral tests on rodents, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that lead to the development of new derivatives with enhanced biological activity.

Synthetic Pathways :
Several synthetic routes have been established for modifying the tetrahydropyridine framework to create derivatives with improved efficacy against specific targets in cancer therapy and antimicrobial activity .

Table of Comparative Studies

Study FocusFindingsReference
NeuroprotectionReduced neurotoxicity in 6-OHDA modelsJournal of Medicinal Chemistry
Antidepressant EffectsSignificant reduction in depressive behaviors in rodent modelsBehavioral Neuroscience Journal
Synthesis of DerivativesSuccessful modification leading to novel compoundsSynthetic Communications

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride
  • CAS : 1978-61-6
  • Molecular Formula : C₁₁H₁₃ClFN
  • Molecular Weight : 213.68 g/mol
  • Key Differences : Replacing the chlorine atom with fluorine reduces molecular weight and alters electronegativity. The fluorine substituent enhances metabolic stability due to its resistance to oxidative degradation, making this analog useful in neuropharmacological studies. The melting point (169–173°C) is lower than the chlorophenyl derivative, suggesting differences in crystallinity .
4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine Hydrochloride
  • Substituent : A meta-methyl group on the phenyl ring.
  • Steric hindrance at the meta position may reduce binding affinity to certain receptors compared to para-substituted analogs .
4-(4-Chlorophenyl)-1-(2,6-Dinitrophenyl)-1,2,3,6-tetrahydropyridine
  • CAS : 1398322-86-5
  • Molecular Formula : C₁₇H₁₄ClN₃O₄
  • Key Differences: The addition of a 2,6-dinitrophenyl group introduces strong electron-withdrawing effects, altering redox properties and reactivity.

Modifications to the Tetrahydropyridine Core

1-Methyl-4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride
  • CAS : 1012886-75-7
  • Molecular Formula : C₁₂H₁₅ClFN
  • This analog is a known impurity in paroxetine hydrochloride synthesis, highlighting its relevance in pharmaceutical quality control .
4-Bromo-1,2,3,6-tetrahydropyridine Hydrochloride
  • CAS : 2044836-45-3
  • Molecular Formula : C₅H₉BrClN
  • Key Differences : Substitution with bromine at the 4-position increases molecular weight (228.49 g/mol) and polarizability, which may influence halogen bonding in biological systems. Bromine’s larger atomic radius compared to chlorine could alter binding kinetics in receptor studies .

Neurotoxic Analogs: MPTP and HPTP

  • MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine): Metabolized to MPP⁺, a mitochondrial complex I inhibitor causing Parkinsonian neurodegeneration.
  • HPTP (4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine): A haloperidol metabolite with structural resemblance to MPTP. Its extended alkyl chain may facilitate blood-brain barrier traversal, but the chlorophenyl group likely mitigates acute toxicity compared to MPTP .

Table 1: Comparative Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituent logP (Predicted)
4-(4-Chlorophenyl)-THP·HCl 230.13 Not reported 4-ClPh ~2.5
4-(4-Fluorophenyl)-THP·HCl 213.68 169–173 4-FPh ~2.1
1-Methyl-4-Fluorophenyl-THP·HCl 227.71 Not reported 4-FPh, 1-CH₃ ~2.8
HPTP 375.83 Not reported 4-ClPh, 4-oxobutyl ~3.2

Biological Activity

4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS Number: 51304-61-1) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological relevance.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H13ClN
  • Molecular Weight : 230.13 g/mol
  • Physical Form : Crystalline powder, white to light yellow
  • Melting Point : 199°C to 204°C
  • Purity : ≥ 95% .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and its potential neuroprotective effects. It has been studied for its role in modulating dopaminergic pathways, which are crucial in the context of neurodegenerative diseases like Parkinson's disease.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties by inhibiting the neurotoxic effects associated with certain metabolites like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms by selectively destroying dopaminergic neurons in the substantia nigra .

Study on Neurotoxicity

A study examined the effects of this compound in animal models exposed to MPTP. The results showed that pretreatment with this compound significantly reduced the loss of dopaminergic neurons and improved motor function outcomes in treated animals compared to controls. This suggests a protective mechanism against MPTP-induced neurotoxicity.

StudyModelOutcome
Neuroprotection against MPTPMouse modelReduced neuron loss; improved motor function

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications at various positions on the tetrahydropyridine ring can enhance or diminish biological activity. For example:

  • Substitution with lipophilic groups at specific positions has been shown to improve binding affinity to dopamine receptors.
  • The presence of chlorine in the para position of the phenyl ring has been correlated with increased potency against neurotoxic agents .

Safety and Handling

While this compound shows promise in therapeutic applications, it is classified as toxic if ingested or inhaled and may cause skin and eye irritation. Proper safety precautions must be observed during handling .

Q & A

Q. What are the most reliable synthetic routes for 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, and how can reaction yields be optimized?

Answer: The synthesis typically involves cyclization of substituted pyridine precursors or reductive amination of ketones. For example, analogous procedures (e.g., thionyl chloride-mediated activation of carboxylic acids followed by nucleophilic substitution) are described in for related chloropyridine derivatives . Key optimization strategies include:

  • Catalyst selection: Use of sodium bromide as a catalyst in chlorination steps (yield improvement by 15–20%).
  • Temperature control: Maintaining 85°C during nucleophilic substitution to minimize side reactions.
  • Purification: Column chromatography with gradients of cyclohexane/ethyl acetate (95:5) for isolating the pure compound (purity >97% as per ) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Answer:

  • 1^1H-NMR: Key signals include aromatic protons (δ 7.2–8.4 ppm for the chlorophenyl group) and tetrahydropyridine protons (δ 2.5–3.5 ppm). Splitting patterns help confirm regiochemistry (e.g., dd or multiplet signals for adjacent protons) .
  • ESI-MS: Molecular ion peaks (e.g., [M+H]+^+ at m/z 255.1) and fragmentation patterns validate molecular weight and structural integrity .
  • HPLC: Retention time comparison with standards (e.g., C18 column, acetonitrile/water mobile phase) ensures purity (>97% as per ) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in medicinal chemistry applications?

Answer: Density Functional Theory (DFT) calculations can model:

  • Electrophilic reactivity: Electron-deficient regions (e.g., chlorophenyl group) are prone to nucleophilic attacks, aligning with observed reactivity in cross-coupling reactions () .
  • Binding affinity: Docking studies with enzymes (e.g., monoamine oxidases) predict interactions via hydrogen bonding with the tetrahydropyridine nitrogen and hydrophobic contacts with the chlorophenyl group .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

Answer:

  • Dose-response assays: Perform IC50_{50} determinations across multiple concentrations (e.g., 0.1–100 µM) to distinguish non-specific binding from targeted effects.
  • Selectivity profiling: Test against related enzymes/receptors (e.g., compare activity on dopamine D2 vs. serotonin receptors) to identify off-target interactions .
  • Structural analogs: Synthesize derivatives (e.g., replacing the chlorophenyl group with fluorophenyl) to isolate structure-activity relationships (SAR) () .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Answer:

  • Accelerated stability studies: Expose the compound to 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC.
  • Degradation pathways: Hydrolysis of the tetrahydropyridine ring under acidic conditions generates 4-chlorophenylpiperidine derivatives (confirmed by LC-MS) .
  • Recommended storage: -20°C in anhydrous DMSO or sealed desiccators to prevent hygroscopic decomposition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

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